molecular formula C10H18N2O3 B1461157 1,3-Diisopropylimidazolium Hydrogencarbonate (contains varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate) CAS No. 1372124-90-7

1,3-Diisopropylimidazolium Hydrogencarbonate (contains varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate)

Cat. No.: B1461157
CAS No.: 1372124-90-7
M. Wt: 214.26 g/mol
InChI Key: URLYNIQMFSXCCU-UHFFFAOYSA-M
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Description

1,3-Diisopropylimidazolium Hydrogencarbonate (CAS 1372124-90-7) is an ionic liquid with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.27 g/mol . It is notable for containing varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate, a zwitterionic byproduct formed during synthesis or storage . This compound is primarily used in research settings, particularly in catalysis and green chemistry applications, due to its dual functionality as both a solvent and a catalyst. Its purity exceeds 98.00%, and it requires stringent storage conditions (-80°C or -20°C) to maintain stability .

Properties

IUPAC Name

1,3-di(propan-2-yl)imidazol-1-ium;hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.CH2O3/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3)4/h5-9H,1-4H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYNIQMFSXCCU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C[N+](=C1)C(C)C.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372124-90-7
Record name 1,3-Diisopropylimidazolium Hydrogencarbonate (contains varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate)
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Preparation Methods

Synthesis Overview

The principal preparation route involves the reaction of 1,3-diisopropylimidazolium chloride with potassium hydrogencarbonate (KHCO₃). This salt metathesis reaction yields 1,3-diisopropylimidazolium hydrogencarbonate, which can contain varying amounts of 1,3-diisopropylimidazolium-2-carboxylate due to equilibrium with CO₂ and water or partial carboxylation of the carbene center.

Detailed Preparation Procedure

2.1. Starting Materials

  • 1,3-Diisopropylimidazolium chloride (ionic liquid precursor)
  • Potassium hydrogencarbonate (KHCO₃)
  • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and anhydrous hexane for recrystallization
  • Dry nitrogen atmosphere for inert conditions

2.2. Reaction Conditions

  • The reaction is typically conducted by mixing equimolar amounts of 1,3-diisopropylimidazolium chloride and KHCO₃ in an appropriate solvent under nitrogen atmosphere.
  • The mixture is stirred at moderate temperatures (~40 °C) to facilitate ion exchange.
  • The reaction proceeds to form the hydrogencarbonate salt, with the release of potassium chloride as a byproduct.

2.3. Purification

  • The crude product is concentrated under vacuum.
  • Recrystallization is performed using a mixture of anhydrous hexane and THF to remove impurities and unreacted starting materials.
  • Multiple recrystallizations (typically three times) are employed to ensure high purity.
  • The final product is dried under vacuum to yield white crystalline 1,3-diisopropylimidazolium hydrogencarbonate.

2.4. Yield and Characterization

  • Yields of approximately 73% have been reported under optimized conditions.
  • Characterization is commonly done using ^1H NMR spectroscopy in deuterated solvents such as DMSO-d₆.
  • The presence of 1,3-diisopropylimidazolium-2-carboxylate is detected as it forms in equilibrium during synthesis or storage.

Reaction Scheme Summary

Step Reagents Conditions Outcome
Salt metathesis 1,3-Diisopropylimidazolium chloride + KHCO₃ Stirring at 40 °C under N₂ Formation of 1,3-diisopropylimidazolium hydrogencarbonate + KCl
Purification Recrystallization in hexane/THF Vacuum drying Pure white crystals of the hydrogencarbonate salt
Characterization ^1H NMR (DMSO-d₆) Room temperature Confirmation of product and detection of 2-carboxylate form

Research Findings and Notes

  • The hydrogencarbonate salt serves as a catalyst precursor for NHC-catalyzed polymerizations, notably in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce polypeptides.
  • The formation of 1,3-diisopropylimidazolium-2-carboxylate occurs due to the reaction of the carbene with CO₂, which can be present in the system or generated during handling.
  • The presence of the carboxylate form can influence catalytic activity and polymerization kinetics, thus its amount is often monitored and controlled by the reaction conditions and storage.
  • The synthetic approach avoids metal catalysts, ensuring a metal-free and potentially less toxic catalyst system.
  • The reaction and purification steps are scalable and reproducible, making this preparation method suitable for laboratory and industrial applications.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 1,3-Diisopropylimidazolium chloride, KHCO₃
Solvents THF, DMF, anhydrous hexane
Reaction temperature ~40 °C
Atmosphere Nitrogen (inert)
Reaction time Typically 1–2 hours
Purification method Recrystallization (3x) in hexane/THF
Yield ~73%
Product form White crystalline solid
Characterization techniques ^1H NMR (DMSO-d₆), FT-IR
Side products/byproducts Potassium chloride (KCl)
Notes on composition Contains varying amounts of 1,3-diisopropylimidazolium-2-carboxylate

Chemical Reactions Analysis

Types of Reactions: 1,3-Diisopropylimidazolium Hydrogencarbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a wide range of functionalized imidazolium compounds .

Scientific Research Applications

1,3-Diisopropylimidazolium hydrogencarbonate is a low-volatility ionic liquid suitable for electrochemical applications and organic synthesis . It is widely utilized in various research fields, serving as a solvent and catalyst in organic reactions and as a component in electrolytes for energy storage . This compound is also explored for drug formulation and delivery, biomass conversion into biofuels, and carbon capture technologies .

Scientific Research Applications

1,3-Diisopropylimidazolium hydrogencarbonate has applications in chemistry, biology, medicine, and industry.

Green Chemistry This compound acts as a catalyst and solvent in various organic reactions, promoting environmentally friendly processes via the reduced need for toxic solvents .

Electrolytes in Energy Storage It is used in developing advanced electrolytes for supercapacitors and batteries, improving energy storage capacity and efficiency .

Biomass Conversion The compound plays a crucial role in converting biomass into biofuels, improving the efficiency and yield in renewable energy production .

Pharmaceutical Applications It is explored for potential use in drug formulation and delivery systems, providing improved bioavailability and solubility for active pharmaceutical ingredients .

Carbon Capture Technologies This chemical is investigated for its ability to capture carbon dioxide, which contributes to efforts in combating climate change and reducing greenhouse gas emissions .

Chemistry It is used as a ligand in Suzuki-Miyaura cross-coupling reactions and other catalytic processes. Imidazolium cations, such as 1,3-Diisopropylimidazolium, can lead to very low overpotentials for CO2 reduction to CO on Au with approximately 100% Faradaic efficiency .

Biology The derivatives of this compound are studied for their potential biological activities.

Medicine There is ongoing research to explore its potential therapeutic applications.

Industry It is used in the synthesis of various industrial materials and chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diisopropylimidazolium Hydrogencarbonate involves its role as a ligand in catalytic reactions. It forms complexes with transition metals, which then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and the metal used .

Comparison with Similar Compounds

1,3-Diisopropylimidazolium Tetrafluoroborate

Key Differences :

  • Molecular Structure : Cation (1,3-diisopropylimidazolium) is identical, but the anion is tetrafluoroborate (BF₄⁻) instead of hydrogencarbonate (HCO₃⁻) .
  • Molecular Formula : C₉H₁₇BF₄N₂ vs. C₁₀H₁₈N₂O₃.
  • Purity : >96.0% (lower than the hydrogencarbonate variant) .
  • Applications : Primarily used as a conductive electrolyte in electrochemical systems, whereas the hydrogencarbonate variant is favored in CO₂ capture and carboxylation reactions due to its reactive anion .

Stability : The tetrafluoroborate salt is more thermally stable but less hygroscopic compared to the hydrogencarbonate, which degrades more readily under moisture or elevated temperatures .

1,3-Dimethylimidazolium-2-carboxylate

Key Differences :

  • Structure : Features a methyl-substituted imidazolium cation and an intrinsic carboxylate group (zwitterionic form), unlike the hydrogencarbonate variant, where carboxylate is an impurity .
  • Functionality : Acts as a catalyst for synthesizing vicinal diols from cyclic carbonates, leveraging its zwitterionic nature. In contrast, the hydrogencarbonate compound is a bifunctional solvent-catalyst .
  • Reactivity : The carboxylate group in 1,3-dimethylimidazolium-2-carboxylate enhances nucleophilicity, whereas the hydrogencarbonate anion facilitates acid-base reactivity .

Sodium Hydrogencarbonate (NaHCO₃)

Key Differences :

  • Chemical Class: A simple inorganic salt vs. an ionic liquid.
  • Applications: NaHCO₃ is widely used as a pH buffer or mild base in organic synthesis (e.g., furanization of diketones in ). The hydrogencarbonate ionic liquid, however, enables homogeneous catalysis in non-aqueous systems due to its ionic nature .

Ammonium Hydrogencarbonate

Key Differences :

  • Role in Chromatography: Ammonium hydrogencarbonate (NH₄HCO₃) is used as a mobile-phase additive in HPLC for separating peptides ().
  • Volatility : NH₄HCO₃ decomposes at moderate temperatures, while the ionic liquid has higher thermal stability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Anion/Cation Features Purity Primary Applications
1,3-Diisopropylimidazolium Hydrogencarbonate C₁₀H₁₈N₂O₃ 214.27 HCO₃⁻; variable carboxylate content >98.00% CO₂ capture, carboxylation reactions
1,3-Diisopropylimidazolium Tetrafluoroborate C₉H₁₇BF₄N₂ 240.05 BF₄⁻; stable anion >96.00% Electrochemical systems
1,3-Dimethylimidazolium-2-carboxylate C₇H₁₀N₂O₂ 154.17 Zwitterionic; intrinsic carboxylate N/A Vicinal diol synthesis
Sodium Hydrogencarbonate NaHCO₃ 84.01 Simple inorganic salt >99.00% pH buffering, traditional synthesis
Ammonium Hydrogencarbonate NH₄HCO₃ 79.06 Volatile salt >95.00% Chromatography, peptide separation

Research Findings and Implications

  • Stability : The hydrogencarbonate ionic liquid’s variable carboxylate content may compromise long-term stability compared to tetrafluoroborate derivatives but enhances reactivity in carboxylation .
  • Green Chemistry : Both 1,3-diisopropylimidazolium hydrogencarbonate and 1,3-dimethylimidazolium-2-carboxylate are pivotal in sustainable catalysis, though the former’s dual functionality offers broader utility .
  • Industrial Relevance : Ionic liquids like the hydrogencarbonate variant are displacing traditional salts (e.g., NaHCO₃) in advanced synthesis due to superior solubility and recyclability .

Biological Activity

1,3-Diisopropylimidazolium Hydrogencarbonate, which includes varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate, is a compound known for its diverse applications in chemistry and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H18N2O3
  • Molecular Weight : 214.27 g/mol
  • CAS Number : 1372124-90-7

1,3-Diisopropylimidazolium Hydrogencarbonate is synthesized through the reaction of potassium bicarbonate with 1H-imidazolium,1,3-bis(1-methylethyl)-, bromide. This compound is notable for its ability to form stable complexes with transition metals, enhancing its utility in various catalytic processes .

The biological activity of 1,3-Diisopropylimidazolium Hydrogencarbonate is largely attributed to its role as a ligand in catalytic reactions. It interacts with transition metals to facilitate various biochemical pathways. The specific molecular targets and pathways depend on the reaction context and the metal involved .

Biological Applications

Research indicates that derivatives of 1,3-Diisopropylimidazolium Hydrogencarbonate exhibit several promising biological activities:

  • Antiproliferative Effects : Some studies have shown that imidazolium salts can inhibit cell growth by affecting calcium signaling pathways. For instance, certain derivatives were found to mediate cell growth inhibition via partial depletion of intracellular calcium stores .
  • Therapeutic Potential : Ongoing research is investigating the therapeutic applications of this compound in various medical fields. Its derivatives may serve as potential candidates for drug development due to their unique biological properties .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazolium compounds:

  • Cell Growth Inhibition : A study demonstrated that substituted imidazolium compounds could inhibit cell proliferation through mechanisms involving calcium signaling pathways. The results indicated that these compounds could act similarly to known translation initiation inhibitors .
  • Electrochemical Applications : Research has also highlighted the role of imidazolium cations in enhancing electrochemical reactions, particularly in CO2 reduction processes. This indicates a broader application scope beyond traditional biological contexts .
  • Cancer Research : Investigations into the PI3K/AKT/mTOR signaling pathway revealed that certain imidazobenzoxazepin compounds derived from imidazolium salts showed significant antitumor activity in mouse xenograft models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,3-Diisopropylimidazolium Hydrogencarbonate, it is essential to compare it with related compounds:

Compound NameKey PropertiesBiological Activity
1,3-Diisopropylimidazolium-2-carboxylateSimilar structure; used in various catalytic processesPotential anti-cancer properties
1,3-Diisopropylimidazolium ChlorideCommonly used as a reagent in organic synthesisLimited direct biological studies
1,3-Diisopropylimidazolium BromideUsed in similar applications but with different reactivityLess studied for biological effects

Q & A

Q. How can researchers synthesize 1,3-diisopropylimidazolium hydrogencarbonate and control the proportion of the carboxylate impurity?

The synthesis typically involves reacting 1,3-diisopropylimidazole with CO₂ under controlled pressure and temperature to form the hydrogencarbonate salt. However, the presence of 1,3-diisopropylimidazolium-2-carboxylate arises from partial decarboxylation or oxidation during synthesis. To minimize carboxylate formation:

  • Use anhydrous conditions and inert atmospheres to prevent CO₂ loss .
  • Monitor reaction progress via ¹H NMR to track the ratio of hydrogencarbonate (δ 7.5–8.0 ppm for imidazolium protons) to carboxylate (distinct downfield shifts due to carboxylate resonance) .
  • Purify via recrystallization in acetonitrile or ethanol to isolate the hydrogencarbonate-rich fraction .

Q. What analytical methods are recommended to quantify the hydrogencarbonate/carboxylate ratio?

  • NMR Spectroscopy : Compare integration ratios of characteristic proton signals (e.g., imidazolium protons at δ 7.5–8.0 ppm vs. carboxylate protons at δ 8.5–9.0 ppm) .
  • Ion Chromatography : Separate and quantify bicarbonate (HCO₃⁻) and carboxylate (COO⁻) anions using a carbonate-specific column with conductivity detection .
  • Titration : Use acid-base titration to determine total basicity, though this method cannot distinguish between HCO₃⁻ and COO⁻ .

Q. How should this compound be stored to ensure stability in research settings?

  • Store under dry, inert gas (Ar/N₂) at −20°C to prevent moisture absorption and CO₂ release, which accelerates carboxylate formation .
  • Avoid prolonged exposure to light, as UV radiation may degrade the imidazolium core .
  • Use airtight glass vials with PTFE-lined caps to minimize atmospheric interaction .

Advanced Research Questions

Q. How does the carboxylate impurity influence catalytic performance in N-heterocyclic carbene (NHC) applications?

The carboxylate acts as a competitive base , altering reaction kinetics in NHC-mediated catalysis. For example:

  • In Suzuki-Miyaura coupling , excess carboxylate can deactivate palladium catalysts by forming stable Pd-carboxylate complexes, reducing catalytic turnover .
  • Mitigation strategy: Pre-treat the compound with dry HCl gas to protonate residual carboxylate, regenerating the hydrogencarbonate form .
  • Monitor catalytic activity via cyclic voltammetry to assess electron-transfer efficiency in the presence of carboxylate .

Q. What electrochemical properties make this compound suitable for energy storage applications?

The imidazolium cation exhibits high ionic conductivity and wide electrochemical stability (up to 4.5 V vs. Li/Li⁺), making it a candidate for ionic liquids in batteries. Key considerations:

  • Ionic Conductivity : Measure via impedance spectroscopy; typical values range from 1–5 mS/cm at 25°C .
  • Thermal Stability : Assess via TGA; decomposition begins at ~250°C, but carboxylate impurities lower this threshold by 30–50°C .
  • Electrochemical Window : Determine using a Pt working electrode in anhydrous acetonitrile; carboxylate reduces the anodic limit due to oxidative decomposition .

Q. How can researchers optimize reaction conditions for synthesizing ferrocene-functionalized heterocycles using this compound?

The hydrogencarbonate anion acts as a mild base in cyclopropenylium salt reactions (e.g., with aromatic diamines). Optimization steps include:

  • Solvent Selection : Use DMF or DMSO to stabilize reactive intermediates, achieving >80% yield in spiro-imidazoline formation .
  • Stoichiometry : Maintain a 1:2 molar ratio of cyclopropenylium salt to diamine to avoid overalkylation .
  • Kinetic Analysis : Track intermediate carbene formation via UV-Vis spectroscopy (λmax = 450–500 nm for diferrocenylvinylcarbenes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Diisopropylimidazolium Hydrogencarbonate (contains varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate)
Reactant of Route 2
1,3-Diisopropylimidazolium Hydrogencarbonate (contains varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate)

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